![molecular formula C13H13F2NO4 B13204082 (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluorophenyl group, a methylcarbamoyloxy group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,6-difluorobenzoyl chloride and an appropriate cyclobutane derivative.
Attachment of the Methylcarbamoyloxy Group: This step involves the reaction of the cyclobutane derivative with methyl isocyanate under basic conditions to form the methylcarbamoyloxy group.
Formation of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various functional groups onto the difluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying reaction mechanisms.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its potential binding interactions.
Cellular Studies: Its effects on cellular processes can be investigated to understand its biological activity.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: Its potential catalytic properties can be explored for industrial applications.
Mecanismo De Acción
The mechanism of action of (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. The methylcarbamoyloxy group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3s)-1-(2,6-dichlorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with chlorine substituents instead of fluorine.
(1S,3s)-1-(2,6-difluorophenyl)-3-[(ethylcarbamoyl)oxy]cyclobutane-1-carboxylic acid: Similar structure with an ethylcarbamoyloxy group instead of a methylcarbamoyloxy group.
Uniqueness
Fluorine Substitution: The presence of fluorine atoms in the difluorophenyl group enhances the compound’s lipophilicity and metabolic stability.
Methylcarbamoyloxy Group: This group contributes to the compound’s overall stability and potential biological activity.
Propiedades
Fórmula molecular |
C13H13F2NO4 |
|---|---|
Peso molecular |
285.24 g/mol |
Nombre IUPAC |
1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18) |
Clave InChI |
UFPRSBYZJKAIRU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
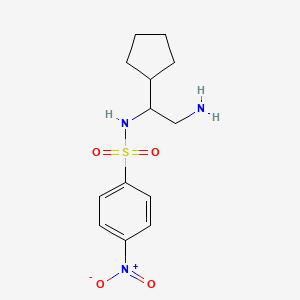
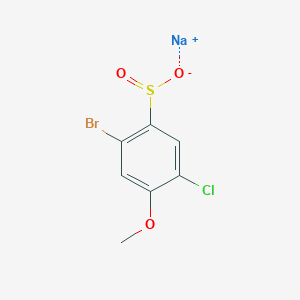
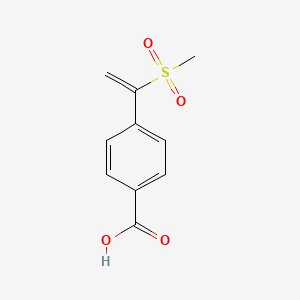
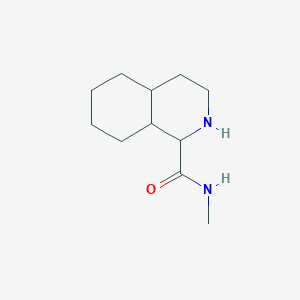
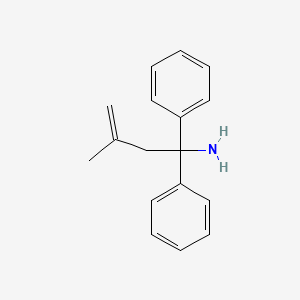
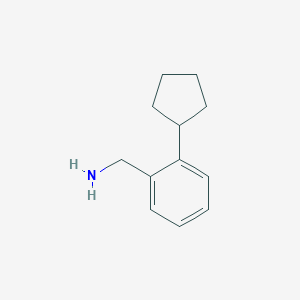

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13204058.png)
amine](/img/structure/B13204065.png)

![5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13204074.png)
![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
